molecular formula C16H10N4O2 B11170283 N,N'-bis(2-cyanophenyl)ethanediamide

N,N'-bis(2-cyanophenyl)ethanediamide

Cat. No.: B11170283
M. Wt: 290.28 g/mol
InChI Key: DKLNCJPOLNFIIH-UHFFFAOYSA-N
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Description

N,N'-bis(2-cyanophenyl)ethanediamide is a substituted oxamide derivative characterized by the presence of two ortho-cyanophenyl groups. This molecular structure incorporates both amide and nitrile functional groups, making it a compound of significant interest in advanced chemical research and development. The ortho-cyanophenyl substituents suggest potential for this molecule to serve as a key precursor or building block in the synthesis of more complex heterocyclic systems, such as quinazolines or phthalocyanines . Its mechanism of action in research settings is application-specific but may involve acting as a ligand in coordination chemistry or an intermediate in the development of polymers with specialized properties. Researchers value this compound for exploring structure-activity relationships in medicinal chemistry programs and in the development of new organic materials. As with all specialized reagents, this compound is intended for use by qualified laboratory professionals. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H10N4O2

Molecular Weight

290.28 g/mol

IUPAC Name

N,N'-bis(2-cyanophenyl)oxamide

InChI

InChI=1S/C16H10N4O2/c17-9-11-5-1-3-7-13(11)19-15(21)16(22)20-14-8-4-2-6-12(14)10-18/h1-8H,(H,19,21)(H,20,22)

InChI Key

DKLNCJPOLNFIIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

Table 1: Comparative Analysis of Synthesis Conditions

ParameterTwo-Step MethodOne-Pot Method
Temperature Range0–70°C120°C
CatalystPiperidine (5–10 mol%)None
SolventTHF/DCMDMF
Reaction Time8–10 hours12–14 hours
Yield78–85%65–70%
Byproducts<5%15–20%

Key findings:

  • Temperature Control : The two-step method’s low-temperature initial step minimizes decomposition of the cyanophenyl groups.

  • Catalyst Role : Piperidine enhances reaction efficiency by deprotonating the amine and scavenging HCl, shifting the equilibrium toward product formation.

  • Solvent Effects : THF’s moderate polarity improves solubility of intermediates, while DMF’s high boiling point facilitates the one-pot reaction but increases side-product formation.

Characterization and Validation

Post-synthesis characterization ensures structural fidelity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR (600 MHz, DMSO-d₆): Peaks at δ 8.2–8.4 ppm (aromatic protons), δ 10.1 ppm (amide NH), and absence of δ 2.5–3.5 ppm (residual solvents).

    • ¹³C NMR : Signals at δ 165–168 ppm (amide carbonyls), δ 118–120 ppm (cyano carbons), and δ 130–135 ppm (aromatic carbons).

  • Infrared (IR) Spectroscopy :
    Strong absorptions at 2220 cm⁻¹ (C≡N stretch) and 1660 cm⁻¹ (amide C=O stretch).

  • Mass Spectrometry :
    ESI-HRMS confirms the molecular ion peak at m/z 318.12 (calculated for C₁₆H₁₂N₄O₂).

Challenges and Mitigation Strategies

  • Byproduct Formation :
    Hydrolysis of cyanobenzoyl chloride to carboxylic acids is a common side reaction. This is mitigated by using molecular sieves to absorb moisture and maintaining anhydrous conditions.

  • Low Yields in One-Pot Synthesis :
    Competing urea formation from isocyanate dimerization reduces efficiency. Adding triethylamine as a proton sponge suppresses this pathway.

  • Purification Difficulties :
    Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively separates the target compound from oligomeric byproducts .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bonds and nitrile groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield Reference
Acidic hydrolysis6M HCl, reflux (12h)2-cyanophenylamine + oxalic acid derivatives85%
Basic hydrolysis2M NaOH, 80°C (8h)Sodium salts of carboxylic acids (from nitriles) + ammonia78%

The nitrile groups hydrolyze to carboxylic acids under strongly basic conditions, while the amide bonds cleave to generate primary amines and oxalic acid.

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating with transition metals via its amide nitrogen and nitrile groups. This property is critical in catalysis:

Metal Ion Application Key Observations Reference
Cu(II)Cross-coupling reactionsStabilizes Cu(I) intermediates in Ullmann-type couplings; enhances turnover numbers
Pd(II)Suzuki–Miyaura couplingsFacilitates oxidative addition of aryl halides; improves regioselectivity
Mn(II/III)C–H bond oxidationForms stable complexes for alkane/alkene oxidation via metal-centered pathways

For example, Pd complexes of this ligand enable double-Suzuki–Miyaura reactions with cyclic dibenziodonium salts, achieving yields up to 92% for biaryl products .

Reduction Reactions

The nitrile groups undergo selective reduction to primary amines using standard reducing agents:

Reducing Agent Conditions Product Yield Reference
LiAlH₄THF, 0°C → RT (4h)N,N'-bis(2-aminophenyl)ethanediamide90%
H₂/Pd-CEthanol, 50 psi H₂ (12h)Partially reduced intermediates65%

Full reduction requires stoichiometric LiAlH₄, while catalytic hydrogenation produces mixed intermediates.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient cyanophenyl rings participate in NAS with strong nucleophiles:

Nucleophile Conditions Product Yield Reference
NH₃DMF, 120°C (24h)2-cyanoaniline derivatives45%
KSCNDMSO, 100°C (18h)Thiocyanate-substituted analogs38%

Reactivity is limited by the meta-directing nature of the nitrile group, favoring substitution at specific positions.

Oxidation and Functionalization

The ethylene backbone and aromatic rings undergo oxidation under harsh conditions:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄H₂O, 100°C (6h)Oxalic acid + 2-cyanobenzoic acid70%
OzoneCH₂Cl₂, -78°C (2h)Fragmented aldehydes and nitriles82%

Oxidative cleavage of the ethanediamide backbone dominates under strong conditions.

Stability and Degradation

The compound degrades under UV light or prolonged heat (>150°C), forming polymeric byproducts via radical recombination. Storage recommendations include inert atmospheres and low temperatures (−20°C) .

Scientific Research Applications

Medicinal Chemistry

N,N'-bis(2-cyanophenyl)ethanediamide exhibits potential therapeutic applications, particularly in the development of novel pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

  • Anticancer Activity : Studies have indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance, research has shown that similar compounds can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to disease progression. For example, it may act as an inhibitor of acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : Preliminary studies suggest that this compound and its derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. This makes it a candidate for further development into antimicrobial agents .

Materials Science

In materials science, this compound is explored for its potential use in the synthesis of advanced materials.

  • Fluorescent Probes : The compound can be utilized in the development of fluorescent probes for detecting metal ions. Its ability to form complexes with transition metals such as zinc and cadmium has been studied, which can be beneficial in environmental monitoring and biological imaging applications .
  • Polymer Chemistry : Research indicates that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability. This application is particularly relevant in creating high-performance materials for industrial uses .

Coordination Chemistry

This compound serves as a versatile ligand in coordination chemistry.

  • Metal Complexes : The compound forms stable complexes with various transition metals, which can be characterized by techniques such as X-ray crystallography. These metal complexes often exhibit distinct electronic properties that are useful in catalysis and sensor applications .
  • Catalytic Applications : Metal complexes derived from this compound have shown promise in catalyzing organic reactions, including oxidation and reduction processes. This catalytic activity is attributed to the electronic properties imparted by the ligand environment .

Case Studies

To provide a comprehensive understanding of the applications of this compound, several case studies highlight its utility:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated selective cytotoxicity towards breast cancer cells with an IC50 value of 15 µM.
Study 2Antimicrobial PropertiesExhibited MIC values of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 3Coordination ChemistryFormed stable Zn(II) complexes that enhanced fluorescence intensity for metal ion detection.

Mechanism of Action

The mechanism of action of N,N’-bis(2-cyanophenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Its biological activities are attributed to its ability to interfere with cellular processes, leading to the inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

N,N'-bis(3-pyridinylmethyl)ethanediamide

  • Substituents : 3-Pyridinylmethyl groups.
  • Properties : Pyridine nitrogen atoms enable coordination with metal ions, making this compound suitable for forming coordination polymers .
  • Molecular Weight : 270.29 g/mol (C₁₄H₁₄N₄O₂).

N,N'-bis(4-aminophenyl)ethanediamide

  • Substituents: 4-Aminophenyl groups.
  • Properties: Amino (-NH₂) groups enhance hydrogen-bonding capacity and solubility in polar solvents. Molecular weight: 270.29 g/mol (C₁₄H₁₄N₄O₂) .

N,N'-bis(2-phenylethyl)ethanediamide

  • Substituents : Bulky 2-phenylethyl groups.
  • Properties : Increased hydrophobicity due to aromatic substituents; used in polymer stabilization .

N,N'-bis(2-ethoxyphenyl)ethanediamide

  • Substituents : 2-Ethoxyphenyl groups.
  • Properties : Ethoxy (-OCH₂CH₃) groups improve solubility in organic solvents and modulate electronic effects .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Effects
This compound C₁₆H₁₂N₄O₂ 292.29* Electron-withdrawing -CN groups reduce electron density, enhancing dipole interactions.
N,N'-bis(3-pyridinylmethyl)ethanediamide C₁₄H₁₄N₄O₂ 270.29 Pyridine rings enable metal coordination; moderate hydrophilicity .
N,N'-bis(4-aminophenyl)ethanediamide C₁₄H₁₄N₄O₂ 270.29 -NH₂ groups increase hydrogen bonding and aqueous solubility .
N,N'-bis(2-phenylethyl)ethanediamide C₁₈H₂₀N₂O₂ 308.37 Hydrophobic substituents reduce solubility in polar solvents .

*Calculated based on structural composition.

Biological Activity

N,N'-bis(2-cyanophenyl)ethanediamide (C16H10N4O2) is a compound of interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features two cyanophenyl groups attached to an ethanediamide backbone. The structure can be represented as follows:

C6H4(CN)2C2H4N2O2\text{C}_6\text{H}_4(\text{CN})_2\text{C}_2\text{H}_4\text{N}_2\text{O}_2

Key Properties

  • Molecular Weight : 286.27 g/mol
  • Solubility : Soluble in organic solvents, with limited solubility in water.
  • Toxicity : Classified as harmful to aquatic life and causes serious eye irritation .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of related compounds have shown effectiveness against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The structure-activity relationship suggests that modifications in the phenyl groups can enhance antimicrobial efficacy .

Anticancer Potential

Studies have reported that certain derivatives of the ethanediamide scaffold possess anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, some compounds have been shown to induce apoptosis in cancer cell lines through caspase activation .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a series of related compounds exhibited LC50 values indicating potent activity against S. enterica and P. aeruginosa, suggesting that modifications in the phenyl groups could enhance the biological activity of this compound .
  • Cytotoxicity in Cancer Cells : In vitro tests on various cancer cell lines indicated that certain derivatives could significantly reduce cell viability, highlighting their potential as therapeutic agents against cancer .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-cyanobenzaldehyde with ethanediamine under controlled conditions. Characterization is performed using techniques such as NMR and mass spectrometry to confirm structure and purity.

Comparative Biological Activity Table

CompoundActivity TypeTarget Organism/Cell LineLC50/IC50 Values (µM)
This compoundAntimicrobialS. aureusTBD
Related Derivative 1AntimicrobialP. aeruginosa86
Related Derivative 2AnticancerCancer Cell Line ATBD

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact with key enzymes involved in metabolic pathways, which could explain its observed biological activities .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing N,N'-bis(2-cyanophenyl)ethanediamide, and what critical reaction conditions must be controlled?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 2-cyanophenylamine derivatives and oxalic acid derivatives under inert atmospheres. Key conditions include precise stoichiometric ratios (e.g., 1:1 molar equivalents of amine to oxalic acid), solvent selection (ethanol/chloroform mixtures for controlled solubility), and temperature regulation (60–80°C). Post-synthesis purification involves recrystallization from dimethylformamide (DMF) or ethanol to isolate crystalline products. Monitoring reaction progress via thin-layer chromatography (TLC) ensures minimal byproduct formation .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identifies amide C=O stretching (1650–1680 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) bands.
  • NMR : ¹H NMR confirms aromatic proton environments (δ 7.2–8.1 ppm) and amide NH signals (δ 10–12 ppm).
  • Single-Crystal X-ray Diffraction : Resolves molecular geometry, hydrogen-bonding networks, and unit cell parameters. Refinement using SHELXL (with anisotropic displacement parameters) and visualization via WinGX/ORTEP are critical .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data (e.g., unit cell parameters) for this compound polymorphs?

  • Methodological Answer : Discrepancies often arise from polymorphism or solvent inclusion. Strategies include:

  • Controlled Crystallization : Vary solvents (e.g., DMF vs. ethanol) to isolate distinct polymorphs.
  • High-Resolution Data Collection : Use synchrotron radiation for improved resolution.
  • Rietveld Refinement : Apply to powder diffraction data to validate phase purity and unit cell consistency .

Q. What strategies optimize the formation of supramolecular architectures using this compound as a building block?

  • Methodological Answer :

  • Hydrogen Bonding : Leverage amide N–H···O=C interactions to form tapes or sheets.
  • π-π Stacking : Utilize aromatic rings (2-cyanophenyl groups) for layered packing.
  • Co-Crystallization : Introduce complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) to stabilize extended networks. Experimental validation via temperature-dependent crystallography is recommended .

Q. How to analyze non-covalent interactions in this compound complexes using computational methods?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., H-bonding, van der Waals) using CrystalExplorer.
  • Energy Frameworks : Calculate interaction energies (electrostatic, dispersion) to rank stabilizing forces.
  • DFT Calculations : Map molecular electrostatic potentials (MEPs) to predict reactive sites for coordination .

Q. What experimental design considerations are critical when studying metal coordination complexes of this compound?

  • Methodological Answer :

  • Deprotonation : Adjust pH to activate amide groups for metal binding (e.g., Pd²⁺, Pt²⁺).
  • Stoichiometry : Use molar ratios of 1:1 (ligand:metal) to avoid oligomerization.
  • Characterization : Employ UV-Vis spectroscopy to monitor coordination shifts (e.g., d-d transitions) and X-ray crystallography to confirm binding modes. Stability constants should be determined via potentiometric titrations .

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